molecular formula C16H20BNO3S B6342086 2-(2-Methoxyphenyl)thiazole-4-boronic acid pinacol ester CAS No. 1402227-60-4

2-(2-Methoxyphenyl)thiazole-4-boronic acid pinacol ester

Cat. No.: B6342086
CAS No.: 1402227-60-4
M. Wt: 317.2 g/mol
InChI Key: BMFKMVBIJBUKSW-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)thiazole-4-boronic acid pinacol ester is an organoboron compound that features a thiazole ring substituted with a methoxyphenyl group and a boronic acid pinacol ester. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)thiazole-4-boronic acid pinacol ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)thiazole-4-boronic acid pinacol ester undergoes several types of chemical reactions:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the cross-coupling reactions.

    Acids: Used in protodeboronation reactions

Major Products

Scientific Research Applications

2-(2-Methoxyphenyl)thiazole-4-boronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)thiazole-4-boronic acid pinacol ester in Suzuki–Miyaura cross-coupling involves several key steps:

Properties

IUPAC Name

2-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO3S/c1-15(2)16(3,4)21-17(20-15)13-10-22-14(18-13)11-8-6-7-9-12(11)19-5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFKMVBIJBUKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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